molecular formula C10H9BrN2O B1373292 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole CAS No. 911049-01-9

3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

Cat. No.: B1373292
CAS No.: 911049-01-9
M. Wt: 253.09 g/mol
InChI Key: RBPLXDKBWCYAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains a bromophenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Nucleophilic Aromatic Substitution: Nucleophiles such as amines or thiols, and bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted phenyl derivatives
  • Oxidized or reduced oxadiazole derivatives
  • Cyclized heterocyclic compounds

Scientific Research Applications

3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biological Studies: The compound is studied for its interactions with biological targets and its potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

    Organic Semiconductors: The compound’s electronic properties allow it to function as a charge carrier in semiconductor devices.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
  • 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole
  • 3-(3-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Comparison:

  • 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its methyl or phenyl analogs.
  • The position of the bromine atom on the phenyl ring can also affect the compound’s electronic properties and its interactions with other molecules.

Properties

IUPAC Name

3-(3-bromophenyl)-5-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPLXDKBWCYAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674940
Record name 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911049-01-9
Record name 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.